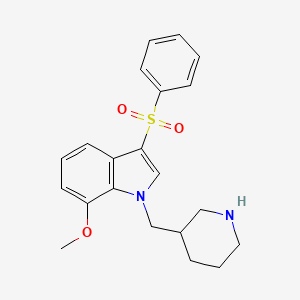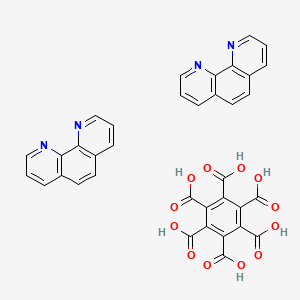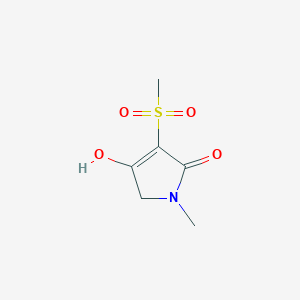
magnesium;(1S)-1,2-dimethylcyclobutane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride is a chemical compound that consists of magnesium, a (1S)-1,2-dimethylcyclobutane moiety, and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;(1S)-1,2-dimethylcyclobutane;chloride typically involves the reaction of magnesium metal with (1S)-1,2-dimethylcyclobutane and a suitable chloride source. One common method is the Grignard reaction, where magnesium is reacted with an alkyl halide in the presence of an ether solvent to form the Grignard reagent, which is then reacted with (1S)-1,2-dimethylcyclobutane to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other suitable methods that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other oxidation products.
Reduction: It can be reduced under suitable conditions to form magnesium metal and other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide, cyanide, or other halides can be used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and other oxidation products.
Reduction: Magnesium metal and reduced organic species.
Substitution: Various substituted magnesium compounds depending on the nucleophile used.
Scientific Research Applications
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;(1S)-1,2-dimethylcyclobutane;chloride involves its interaction with various molecular targets and pathways. In chemical reactions, the magnesium center can act as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The chloride ion can participate in nucleophilic substitution reactions, while the (1S)-1,2-dimethylcyclobutane moiety can undergo various transformations depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Magnesium chloride: A simple ionic compound with widespread industrial and biological applications.
Magnesium bromide: Similar to magnesium chloride but with different reactivity and applications.
Magnesium oxide: An important industrial material with applications in refractory materials and as a catalyst.
Uniqueness
Magnesium;(1S)-1,2-dimethylcyclobutane;chloride is unique due to the presence of the (1S)-1,2-dimethylcyclobutane moiety, which imparts specific reactivity and potential applications that are not observed in simpler magnesium compounds. This structural feature allows for unique interactions and transformations in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
820222-67-1 |
|---|---|
Molecular Formula |
C6H11ClMg |
Molecular Weight |
142.91 g/mol |
IUPAC Name |
magnesium;(1S)-1,2-dimethylcyclobutane;chloride |
InChI |
InChI=1S/C6H11.ClH.Mg/c1-5-3-4-6(5)2;;/h5H,3-4H2,1-2H3;1H;/q-1;;+2/p-1/t5-;;/m0../s1 |
InChI Key |
OSTBOFZGJXMTIO-XRIGFGBMSA-M |
Isomeric SMILES |
C[C@H]1CC[C-]1C.[Mg+2].[Cl-] |
Canonical SMILES |
CC1CC[C-]1C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527347.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
![1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12527356.png)





![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)
